molecular formula C8H8ClFO3S B12437743 2-Chloroethyl 4-fluorobenzenesulfonate CAS No. 312-65-2

2-Chloroethyl 4-fluorobenzenesulfonate

Cat. No.: B12437743
CAS No.: 312-65-2
M. Wt: 238.66 g/mol
InChI Key: OAXFFPTVLXBWHL-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C8H8ClFO3S It is a derivative of benzenesulfonate, where the benzene ring is substituted with a chloroethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 4-fluorobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloroethyl 4-fluorobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethyl 4-fluorobenzenesulfonate involves the alkylation of nucleophilic functional groups on biomolecules. The chloroethyl group forms a highly reactive intermediate that can alkylate DNA, proteins, and other macromolecules. This alkylation disrupts the normal function of these biomolecules, leading to cytotoxic effects. The compound primarily targets the N7 position of guanine in DNA, leading to cross-linking and inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethyl 4-fluorobenzenesulfonate is unique due to the presence of both the chloroethyl and fluorine substituents. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

312-65-2

Molecular Formula

C8H8ClFO3S

Molecular Weight

238.66 g/mol

IUPAC Name

2-chloroethyl 4-fluorobenzenesulfonate

InChI

InChI=1S/C8H8ClFO3S/c9-5-6-13-14(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2

InChI Key

OAXFFPTVLXBWHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)OCCCl

Origin of Product

United States

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